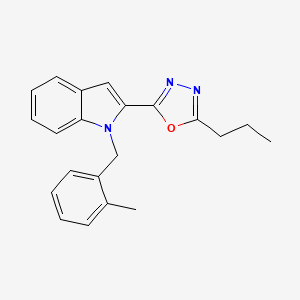

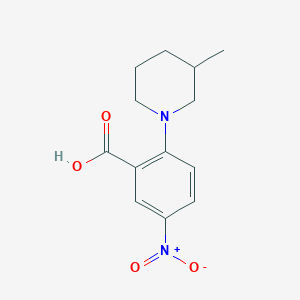

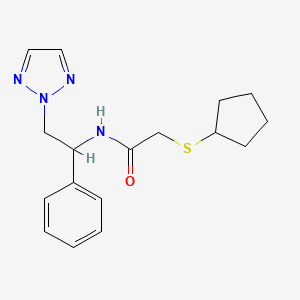

![molecular formula C13H21N3OS B2489650 4-[(2-哌啶-1,3-噻唑-5-基)甲基]吗啉 CAS No. 478260-14-9](/img/structure/B2489650.png)

4-[(2-哌啶-1,3-噻唑-5-基)甲基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine" belongs to a class of compounds known for their heterocyclic structure, incorporating both thiazole and morpholine units. This structure is notable for its potential in various biological activities and chemical properties, making it a point of interest for synthesis and structural analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves cyclocondensation reactions, utilizing precursors like amino-thiols and α-haloketones in the presence of a solvent such as glacial acetic acid under reflux conditions. For instance, derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine have been synthesized through similar methodologies, highlighting the versatility of these reactions in producing complex heterocycles (Karimian & Karimian, 2017)).

Molecular Structure Analysis

Molecular structure characterization often employs techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. For related compounds, these analyses have confirmed structures, elucidated conformational preferences, and revealed the presence of inter- and intra-molecular hydrogen bonding, which contributes to the molecule's stability. The piperidine and morpholine rings in these compounds typically adopt a chair conformation, with other structural motifs lying in planar conformations within experimental limits (Prasad et al., 2018)).

Chemical Reactions and Properties

Chemical reactions involving "4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine" derivatives can include nucleophilic substitution and cycloaddition reactions. These reactions are influenced by the compound's functional groups, leading to a variety of derivatives with potential biological activities. The kinetic studies of such reactions with different amines in various solvents have been explored, indicating the significance of solvent and substituent effects on reaction rates and product formation (Fathalla & Hamed, 2006)).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray crystallography has provided insights into the crystalline structures of related compounds, revealing their monoclinic crystal system, space group, and molecular conformations, which are essential for predicting physical behavior and reactivity (Aydinli et al., 2010)).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the molecular structure and functional groups. Studies on related compounds have demonstrated their potential as inhibitors for specific enzymes, indicating a direct relationship between chemical structure and biological activity. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, showcasing the application of these analyses in drug discovery (Alexander et al., 2008)).

科学研究应用

合成和化学反应

嘧啶衍生物的合成:该化合物已参与合成各种嘧啶衍生物。例如,Takamizawa等人(1968年)通过涉及B1盐酸盐和胺的反应合成了2-吗啉基-、2-哌啶基-3-(2-甲基-4-氨基嘧啶-5-基) 甲基-3a-甲基四氢呋喃[2,3-d]噻唑,突显了其在复杂化学合成中的作用 (Takamizawa, Hirai, & Hamashima, 1968)。

烷基(4,5-二氯异噻唑-3-基)酮衍生物:Potkin等人(2013年)展示了使用4,5-二氯异噻唑-3-基氰与碘化甲基镁和溴化乙基镁制备烷基(4,5-二氯异噻唑-3-基)酮,包括与吗啉和哌啶的反应以产生取代衍生物 (Potkin et al., 2013)。

新型[1,3]噻唑并[4,5-d]吡啶嗪-4(5H)-酮的合成:Demchenko等人(2015年)合成了新型2-(N-吡咯啉基、N-哌啶基或N-吗啉基)-7-苯基(α-呋酰基或α-噻吩基)-[1,3]噻唑并[4,5-d]吡啶嗪酮,表明该化合物在新化学结构的创造中的重要性 (Demchenko et al., 2015)。

磷脂酰肌醇3-激酶抑制剂:Alexander等人(2008年)确定了4-(1,3-噻唑-2-基)吗啉衍生物作为磷脂酰肌醇3-激酶的有效抑制剂,展示了其在治疗研究中的潜在应用 (Alexander et al., 2008)。

生物学和药理活性

抗真菌和抗肿瘤活性:Insuasty等人(2013年)研究了新型(Z)-5-杂环甲基亚烯基-1,3-噻唑-4-酮和(Z)-5-乙烯基-1,3-噻唑-4-酮的合成,包括使用哌啶和吗啉制备衍生物,以评估它们的抗真菌和抗肿瘤活性 (Insuasty et al., 2013)。

组胺H3受体拮抗剂用于糖尿病治疗:Rao等人(2012年)合成了一系列新型2-哌啶基哌啶噻二唑作为组胺H3受体拮抗剂用于糖尿病治疗。他们的研究包括4-(5-([1,4'-联哌啶]-1'-基)-1,3,4-噻二唑-2-基)-2-(吡啶-2-基)吗啉(5u),突显了其潜在的治疗应用 (Rao et al., 2012)。

抗微生物活性:Başoğlu等人(2013年)参与了唑类衍生物的设计、合成和评估,包括使用哌啶和吗啉。这些衍生物被筛选用于抗微生物活性,表明该化合物在开发新的抗微生物药物中的实用性 (Başoğlu等人,2013)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets leading to a range of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .

未来方向

The future directions for “4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its mechanism of action and to develop new compounds with lesser side effects .

生化分析

Biochemical Properties

The thiazole ring in 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

属性

IUPAC Name |

4-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-2-4-16(5-3-1)13-14-10-12(18-13)11-15-6-8-17-9-7-15/h10H,1-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKKVIYLCHCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

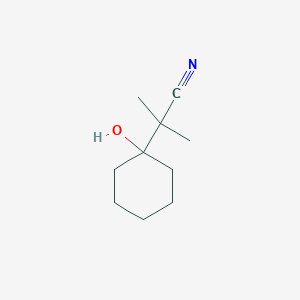

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

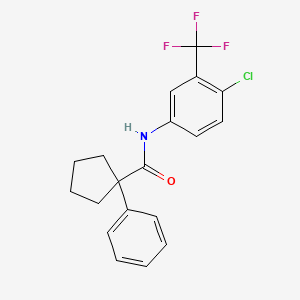

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

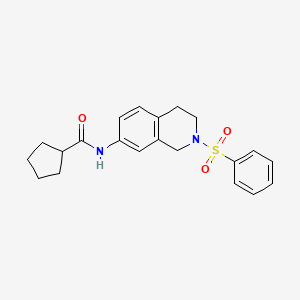

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)